1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid is a synthetic organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methyl group attached to the indoline ring. It is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through various methods, including the reduction of indole derivatives or cyclization of aniline derivatives.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol .
Oxidation and Reduction Reactions: The indoline core can undergo oxidation to form indole derivatives or reduction to form tetrahydroindoline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Various substituted indoline derivatives.
Deprotection: 4-fluoro-6-methylindoline-2-carboxylic acid.
Oxidation: Indole derivatives.
Reduction: Tetrahydroindoline derivatives.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of novel therapeutic agents, particularly in the field of oncology and neurology.
Industry: Applied in the production of fine chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid is primarily related to its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted reactions during multi-step synthesis. The removal of the Boc group is facilitated by the formation of a tert-butyl cation, which is stabilized by resonance and subsequently eliminated, resulting in the formation of the free amine .
Comparison with Similar Compounds
- 1-(tert-Butoxycarbonyl)indole-2-carboxylic acid
- 1-(tert-Butoxycarbonyl)-4-methylindoline-2-carboxylic acid
- 1-(tert-Butoxycarbonyl)-6-fluoroindoline-2-carboxylic acid
Uniqueness: 1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group on the indoline ring, which can significantly influence its reactivity and the properties of the final products. The combination of these substituents provides a distinct steric and electronic environment, making it a valuable intermediate in the synthesis of specialized compounds .
Properties
IUPAC Name |
4-fluoro-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-8-5-10(16)9-7-12(13(18)19)17(11(9)6-8)14(20)21-15(2,3)4/h5-6,12H,7H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVCZACUMSLWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(N2C(=O)OC(C)(C)C)C(=O)O)C(=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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